17-Hydroxywortmannin

概要

説明

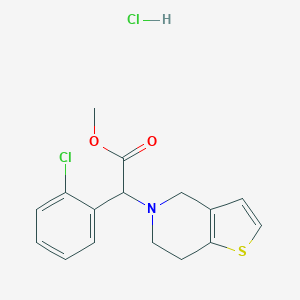

17-Hydroxywortmannin is a derivative of wortmannin, a steroid metabolite of the fungi Penicillium funiculosum . It has been identified as a drug that resensitizes TRAIL-resistant cancer cells . It corrects the deficiency of caspase-8 in drug-resistant cells along with defects in apoptotic cell death .

Synthesis Analysis

The synthesis of 17-Hydroxywortmannin involves several steps. For instance, 17-Hydroxywortmannin (129 mg, 0.3 mmol) is dissolved in 5 ml methylene chloride and stirred at room temperature under a nitrogen atmosphere .Molecular Structure Analysis

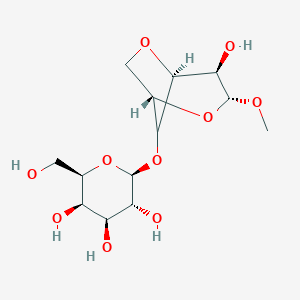

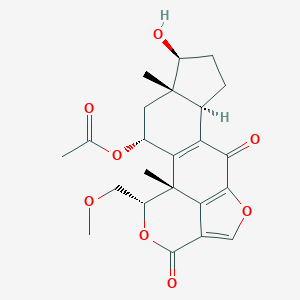

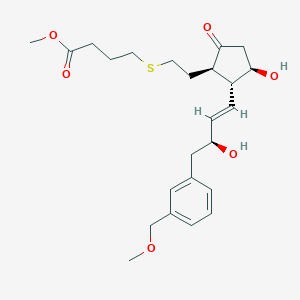

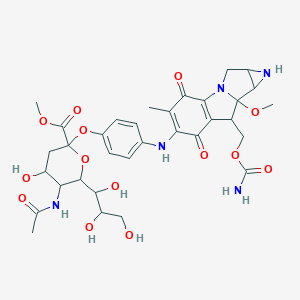

The 17-Hydroxywortmannin molecule contains a total of 98 bond(s). There are 47 non-H bond(s), 6 multiple bond(s), 13 rotatable bond(s), 6 double bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 nine-membered .Chemical Reactions Analysis

17-Hydroxywortmannin is an inhibitor of PIK3C3-beclin 1 (BECN1) complex and autophagy activity . It has been found to correct the deficiency of caspase-8 in drug-resistant cells .Physical And Chemical Properties Analysis

17-Hydroxywortmannin has a density of 1.4±0.1 g/cm3, a boiling point of 615.4±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.9 mmHg at 25°C .科学的研究の応用

Phosphoinositide 3-Kinase (PI3K) Inhibition in Cancer Therapy

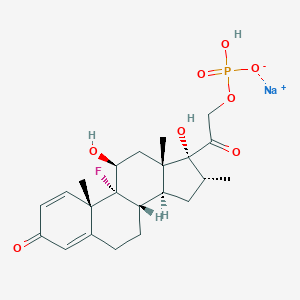

17-Hydroxywortmannin has been studied extensively as a potent inhibitor of phosphoinositide 3-kinase (PI3K). This enzyme is frequently deregulated in various human cancers, making it a significant target for chemotherapy. Enhancements of 17-hydroxywortmannin, such as pegylation, have improved its therapeutic properties, including stability, solubility, and reduced toxicity. These enhancements also increase its therapeutic index, making it more suitable for use in human tumor xenograft models (Zhu et al., 2006).

Synthesis and Structure-Activity Relationships for Improved Anticancer Efficacy

Research on the synthesis and structure-activity relationships of 17-hydroxywortmannin derivatives has led to the development of compounds with greater PI3K inhibitory potency. These compounds display enhanced properties like stability and aqueous solubility. Notably, such derivatives have shown significant efficacy in preclinical models, indicating their potential for improved anticancer therapies (Zask et al., 2008).

Potentiation of Anticancer Agents

17-Hydroxywortmannin, when used in combination with other agents, has demonstrated an ability to enhance the efficacy of these treatments. For instance, its combination with TRAIL (TNF-related apoptosis-inducing ligand) in colon cancer cells has shown promising results. 17-Hydroxywortmannin aids in overcoming TRAIL resistance by modulating autophagy and apoptotic pathways, indicating its potential as a combination therapy in resistant cancer types (Dai et al., 2019).

Development of Novel Conjugates for Targeted Therapy

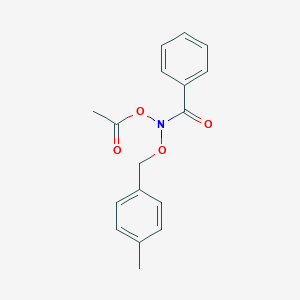

The creation of hybrid inhibitors combining 17-hydroxywortmannin with other anticancer agents has opened new avenues in targeted cancer therapy. These conjugates, upon in vivo hydrolysis, release potent inhibitors that target multiple pathways, such as PI3K and mTOR, offering robust and synergistic anticancer effects. Such developments have shown profound activity in preclinical models and highlight the potential of 17-hydroxywortmannin in innovative cancer treatment strategies (Ayral-Kaloustian et al., 2010).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

[(1R,3R,5S,6S,9R,18S)-6-hydroxy-18-(methoxymethyl)-1,5-dimethyl-11,16-dioxo-13,17-dioxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),12(19),14-trien-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O8/c1-10(24)30-13-7-22(2)12(5-6-14(22)25)16-18(13)23(3)15(9-28-4)31-21(27)11-8-29-20(17(11)23)19(16)26/h8,12-15,25H,5-7,9H2,1-4H3/t12-,13+,14-,15+,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLJORQYAOTYVQS-OGCOKEDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2(C(CCC2O)C3=C1C4(C(OC(=O)C5=COC(=C54)C3=O)COC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@]2([C@@H](CC[C@@H]2O)C3=C1[C@]4([C@H](OC(=O)C5=COC(=C54)C3=O)COC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

17-Hydroxywortmannin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate](/img/structure/B157804.png)

![Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate](/img/structure/B157819.png)